

Application Notes and Protocols for 2,4,5-Trihydroxybenzaldehyde in Organic Synthesis

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Compound of Interest

Compound Name: 2,4,5-Trihydroxybenzaldehyde

Cat. No.: B1348259

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Introduction

2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) is a versatile polyhydroxybenzaldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring three hydroxyl groups and an aldehyde functionality, provides multiple reactive sites for the construction of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of 2,4,5-THBA in the synthesis of various biologically active compounds, including coumarins, Schiff bases, and chalcones. These derivatives have shown significant potential in medicinal chemistry, exhibiting a range of activities such as antioxidant, antimicrobial, and anticancer properties.

Physicochemical Properties and Safety Information

2,4,5-Trihydroxybenzaldehyde is a tri-substituted benzaldehyde.^[1] It can be prepared from sesamol and has been identified as a component in the ethyl acetate extract of Beta vulgaris var. cicla seeds.^[1] The compound's free radical-quenching ability, antioxidant bioactivity, and cytotoxicity have been evaluated.^[1]

Table 1: Physicochemical Properties of **2,4,5-Trihydroxybenzaldehyde**

Property	Value	Reference
CAS Number	35094-87-2	[2]
Molecular Formula	C ₇ H ₆ O ₄	[2][3]
Molecular Weight	154.12 g/mol	[2][3]
Melting Point	223-225 °C (lit.)	[1]
Appearance	White to pale pink or brown crystalline powder	[4]
Solubility	Soluble in water and hot water. Soluble in alcohol solvents.	[4]

Safety Information:

2,4,5-Trihydroxybenzaldehyde is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Applications in Organic Synthesis

2,4,5-Trihydroxybenzaldehyde is a key starting material for the synthesis of a variety of heterocyclic compounds and other bioactive molecules.

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for carbon-carbon bond formation and is particularly useful for the synthesis of coumarins from hydroxybenzaldehydes and active methylene compounds.[5][6]

Table 2: Knoevenagel Condensation of 2,4-Dihydroxybenzaldehyde with Active Methylene Compounds (Representative Data)

Aldehyde	Active Methylene Compound	Catalyst/Solvent	Reaction Time	Yield (%)
2,4-Dihydroxybenzaldehyde	Malononitrile	NaHCO ₃ (aq)	1.5 h (stirring) + 1 h (heating)	-
2,4-Dihydroxybenzaldehyde	Diethyl malonate	Piperidine/Ethanol	-	High

Experimental Protocol: Synthesis of 7,8-Dihydroxycoumarin Derivatives (General Procedure)

This protocol is adapted from the Knoevenagel condensation of dihydroxybenzaldehydes.^[7]

Materials:

- **2,4,5-Trihydroxybenzaldehyde**
- Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile)
- Base catalyst (e.g., piperidine, sodium ethoxide)
- Solvent (e.g., ethanol, acetic acid)
- Hydrochloric acid (for workup)

Procedure:

- Dissolve **2,4,5-Trihydroxybenzaldehyde** (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent in a round-bottom flask.
- Add a catalytic amount of the base to the solution.
- The reaction mixture is then typically heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of crushed ice and dilute hydrochloric acid to precipitate the product.
- The solid product is collected by vacuum filtration, washed with cold water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

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Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group ($-C=N-$), are synthesized through the condensation of an aldehyde or ketone with a primary amine.^[8] These compounds are known for their diverse biological activities, including antimicrobial and antioxidant properties.^{[8][9][10][11]}

Table 3: Synthesis of Schiff Bases from Hydroxybenzaldehydes (Representative Data)

Aldehyde	Amine	Solvent	Reaction Condition
4-Hydroxybenzaldehyde	L-Glycine	-	Base catalyst (KOH)
2,4-Dihydroxybenzaldehyde	α -Naphthylamine	Ethanol	Heating
Aromatic Aldehydes	Primary Amines	Ethanol	Reflux

Experimental Protocol: Synthesis of a **2,4,5-Trihydroxybenzaldehyde** Schiff Base (General Procedure)

Materials:

- **2,4,5-Trihydroxybenzaldehyde**
- Primary amine (e.g., aniline, substituted anilines, amino acids)

- Solvent (e.g., ethanol, methanol)
- Catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

- Dissolve equimolar amounts of **2,4,5-Trihydroxybenzaldehyde** and the primary amine in the chosen solvent in a round-bottom flask.
- If required, add a catalytic amount of glacial acetic acid.
- The reaction mixture is typically refluxed for several hours. Monitor the reaction progress by TLC.
- After completion, the reaction mixture is cooled to room temperature. The Schiff base product often precipitates from the solution.
- The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
- If necessary, the product can be purified by recrystallization.

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Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities.^{[12][13]} They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base.^[12]

Experimental Protocol: Synthesis of a 2,4,5-Trihydroxyphenyl Chalcone (General Procedure)

This protocol is based on the general Claisen-Schmidt condensation.^[12]

Materials:

- **2,4,5-Trihydroxybenzaldehyde**

- Acetophenone or a substituted acetophenone
- Base (e.g., sodium hydroxide, potassium hydroxide)
- Solvent (e.g., ethanol)
- Hydrochloric acid (for workup)

Procedure:

- Dissolve **2,4,5-Trihydroxybenzaldehyde** (1 equivalent) and the acetophenone (1 equivalent) in ethanol in a flask.
- Cool the mixture in an ice bath and slowly add an aqueous solution of the base (e.g., 10% NaOH) with stirring.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
- Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
- The crude chalcone can be purified by recrystallization from a suitable solvent.

Biological Activities and Signaling Pathways

Derivatives of **2,4,5-Trihydroxybenzaldehyde** have demonstrated significant biological potential. Notably, 2,4,5-THBA itself has been shown to induce apoptosis in cancer cells.[3] This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death.

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Conclusion

2,4,5-Trihydroxybenzaldehyde is a highly valuable and versatile reagent in organic synthesis, providing access to a wide array of biologically active molecules. The protocols and data presented herein offer a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The continued exploration of 2,4,5-THBA and its derivatives is expected to lead to the development of novel therapeutic agents and functional materials.

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